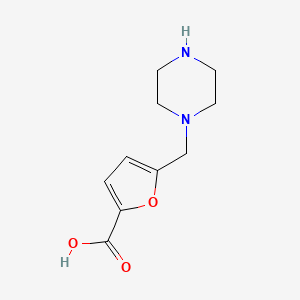

N-(2-furylmethyl)-N-(3-morpholin-4-ylpropyl)amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

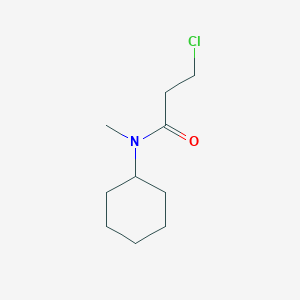

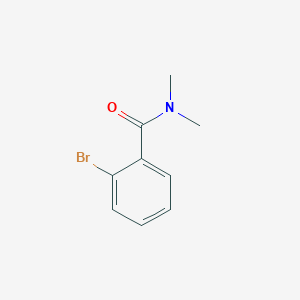

The compound N-(2-furylmethyl)-N-(3-morpholin-4-ylpropyl)amine is a chemical that features both a furylmethyl and a morpholinylpropyl amine group. While the provided papers do not directly discuss this compound, they do provide insights into similar chemical structures and reactions that can be used to infer properties and synthetic routes for the compound .

Synthesis Analysis

The synthesis of related compounds involves aminomethylation reactions, as seen in the first paper, where 2-(2-furyl)imidazo-[1,2-a]pyridine undergoes aminomethylation at the 3 position of the imidazopyridine system. This reaction is carried out using equimolecular ratios of reagents, and the structure of the product is confirmed through various spectroscopic methods . Although the exact synthesis of N-(2-furylmethyl)-N-(3-morpholin-4-ylpropyl)amine is not described, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The second paper provides information on the crystal structure of a morpholino-containing compound, which could offer insights into the molecular structure of N-(2-furylmethyl)-N-(3-morpholin-4-ylpropyl)amine. The described compound crystallizes in the monoclinic system and has specific cell dimensions . While the exact structure of N-(2-furylmethyl)-N-(3-morpholin-4-ylpropyl)amine is not provided, it is likely that it would also exhibit a complex molecular geometry that could be elucidated using similar crystallographic techniques.

Chemical Reactions Analysis

The aminomethylation reaction mentioned in the first paper indicates that the compound could potentially undergo similar reactions, given the presence of a furyl group that could be reactive under certain conditions . The reaction conditions and the possibility of regioselectivity or the formation of multiple products would be important considerations in the chemical reactions analysis of N-(2-furylmethyl)-N-(3-morpholin-4-ylpropyl)amine.

Physical and Chemical Properties Analysis

While the papers do not directly discuss the physical and chemical properties of N-(2-furylmethyl)-N-(3-morpholin-4-ylpropyl)amine, the properties of similar compounds can provide some context. For instance, the biological activity mentioned in the second paper suggests that morpholino compounds can have significant effects on biological systems, such as inhibiting the proliferation of cancer cell lines . This could imply that N-(2-furylmethyl)-N-(3-morpholin-4-ylpropyl)amine may also possess biological activity, although specific studies would be required to confirm this.

Wissenschaftliche Forschungsanwendungen

Antifungal Applications

N-(2-furylmethyl)-N-(3-morpholin-4-ylpropyl)amine and its derivatives exhibit significant antifungal properties. Suvire et al. (2006) synthesized and evaluated various homoallylamines, including compounds structurally related to N-(2-furylmethyl)-N-(3-morpholin-4-ylpropyl)amine, which showed remarkable antifungal activity, particularly against dermatophytes. The study highlighted the potential of these compounds in designing new antifungal agents by identifying minimal structural requirements for antifungal response, providing a guide for future compound design in this domain (Suvire et al., 2006).

Synthesis and Characterization

Efficient synthesis and comprehensive characterization of compounds structurally related to N-(2-furylmethyl)-N-(3-morpholin-4-ylpropyl)amine were reported by Barajas et al. (2008). They achieved good to excellent yields of new N-benzyl- or N-(2-furylmethyl)cinnamamides through amidation reactions, highlighting the robustness and efficiency of their synthetic methods. The characterization of these compounds was meticulously performed using IR, H, and C NMR spectroscopy, signifying the significance of structural analysis in understanding the compound's properties and potential applications (Barajas et al., 2008).

Cancer Research and Crystallography

Several studies have synthesized and characterized compounds containing N-(2-furylmethyl)-N-(3-morpholin-4-ylpropyl)amine-related structures, demonstrating their potential in cancer research. Lu et al. (2017) synthesized a compound with a similar structure and determined its crystal structure, finding that it possesses significant inhibitory activity against cancer cell proliferation. This was further corroborated by studies like that of Ji et al. (2018), which synthesized a similar compound and demonstrated its distinct inhibitory capacity against specific cancer cell lines (Lu et al., 2017), (Ji et al., 2018).

Eigenschaften

IUPAC Name |

N-(furan-2-ylmethyl)-3-morpholin-4-ylpropan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O2/c1-3-12(16-8-1)11-13-4-2-5-14-6-9-15-10-7-14/h1,3,8,13H,2,4-7,9-11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILBCZZMPZQMCOJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCNCC2=CC=CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801261760 |

Source

|

| Record name | N-(2-Furanylmethyl)-4-morpholinepropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801261760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-furylmethyl)-N-(3-morpholin-4-ylpropyl)amine | |

CAS RN |

442531-34-2 |

Source

|

| Record name | N-(2-Furanylmethyl)-4-morpholinepropanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=442531-34-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Furanylmethyl)-4-morpholinepropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801261760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(5-formylfuran-2-yl)methyl]-N-methylmethanesulfonamide](/img/structure/B1307111.png)

![ethyl N-[2-cyano-3-({2-[3-(trifluoromethyl)phenoxy]ethoxy}imino)propanoyl]carbamate](/img/structure/B1307163.png)